

# Technical Guide: NC-1300-B, a Benzimidazole-Derived Proton Pump Inhibitor

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## Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **NC-1300-B**, a benzimidazole derivative investigated for its potent proton pump inhibitory activity. The information compiled herein is intended to support research and development efforts in the field of gastric acid-related disorders.

## Chemical Identity and Structure

**NC-1300-B** is a specific derivative of the parent compound NC-1300, which is identified as 2-[(2-dimethylaminobenzyl)sulfinyl]benzimidazole.[1][2] **NC-1300-B** is chemically designated as N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

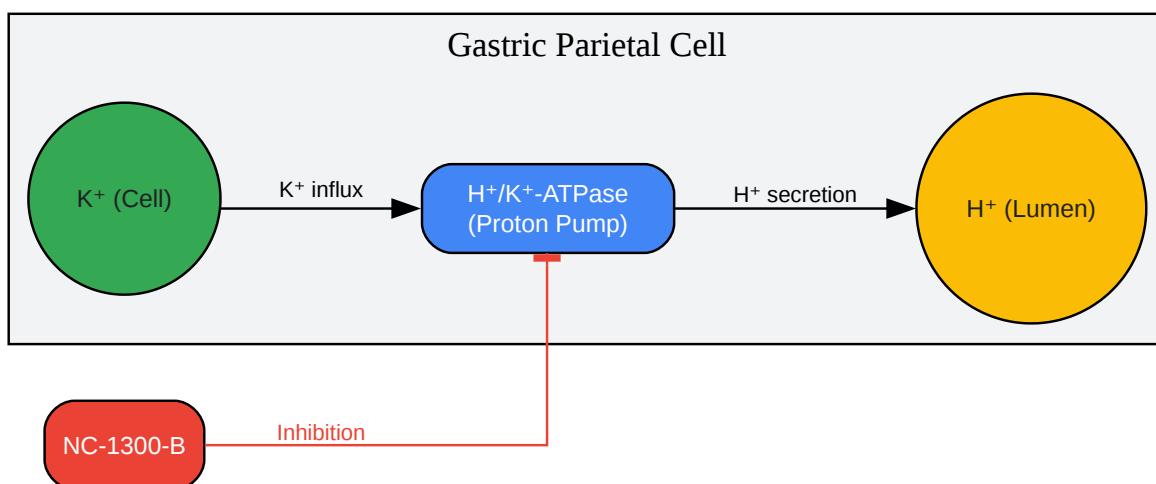
- IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]
- CAS Number: 104340-52-5[3]
- Molecular Formula: C<sub>17</sub>H<sub>19</sub>N<sub>3</sub>OS[3]
- Molecular Weight: 313.42 g/mol [3]
- SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]

- InChI Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

## Mechanism of Action

**NC-1300-B** functions as a proton pump inhibitor, directly targeting the H<sup>+</sup>, K<sup>+</sup>-ATPase in the gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, **NC-1300-B** effectively reduces the secretion of gastric acid.[4] The inhibitory effect of **NC-1300-B** is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and the point of intervention for **NC-1300-B**.



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Caption: Mechanism of H<sup>+</sup>, K<sup>+</sup>-ATPase inhibition by **NC-1300-B**.

## Pharmacological Effects

**NC-1300-B** has demonstrated significant antisecretory and cytoprotective activities.[1] Studies have shown that it can potently inhibit basal gastric acid secretion and protect the gastric mucosa from damage induced by various agents.[2][4] The effects of **NC-1300-B** on gastric secretion and lesion formation are comparable to those of omeprazole, a well-established proton pump inhibitor, although **NC-1300-B** may have a longer duration of action.[4]

## Quantitative Data

The following tables summarize the key quantitative data reported for **NC-1300-B**.

Table 1: In Vitro  $\text{H}^+$ ,  $\text{K}^+$ -ATPase Inhibition

| pH  | IC <sub>50</sub> (M)   |
|-----|------------------------|
| 6.0 | $4.4 \times 10^{-6}$ M |
| 7.4 | $3.1 \times 10^{-5}$ M |

Data from a study on hog gastric  $\text{H}^+$ ,  $\text{K}^+$ -ATPase.[\[4\]](#)

Table 2: In Vivo Efficacy in Rats

| Parameter                | Administration Route | ED <sub>50</sub> (mg/kg) |
|--------------------------|----------------------|--------------------------|
| Gastric Acid Secretion   | Oral                 | 11.5                     |
| Gastric Acid Secretion   | Intraperitoneal      | 11.0                     |
| Gastric Lesion Formation | Oral                 | 13.3                     |
| Gastric Lesion Formation | Intraperitoneal      | 23.0                     |

Data from studies on pylorus-ligated rats and HCl-ethanol induced gastric lesions.[\[4\]](#)

## Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the efficacy of **NC-1300-B**.

### $\text{H}^+$ , $\text{K}^+$ -ATPase Activity Assay

- Enzyme Source: Hog gastric mucosa.

- Methodology: The inhibitory effect of **NC-1300-B** on H<sup>+</sup>, K<sup>+</sup>-ATPase activity was measured in a concentration-dependent manner at pH 6.0 and 7.4.[4]
- Data Analysis: The concentration that inhibited the enzyme activity by 50% (IC<sub>50</sub>) was calculated.[4]

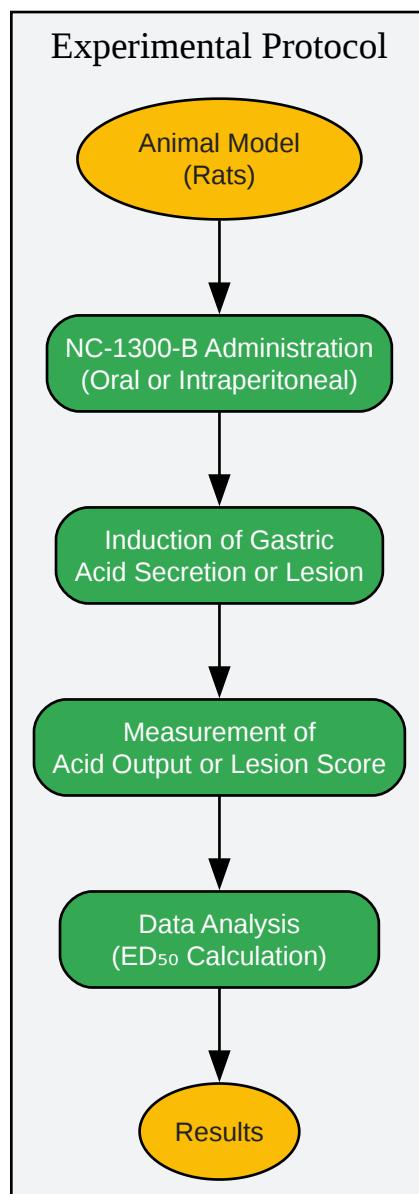
## Gastric Acid Secretion in Pylorus-Ligated Rats

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before ligation of the pylorus.[4] Gastric juice was collected, and the acid output was measured.
- Data Analysis: The dose that inhibited acid output by 50% (ED<sub>50</sub>) was determined.[4]

## HCl-Ethanol-Induced Gastric Lesion Model

- Animal Model: Male rats.
- Procedure: **NC-1300-B** was administered orally or intraperitoneally 0.5 hours before the administration of HCl-ethanol to induce gastric mucosal damage.[4] The extent of gastric lesions was then assessed.
- Data Analysis: The dose that inhibited lesion formation by 50% (ED<sub>50</sub>) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the *in vivo* efficacy of **NC-1300-B**.



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Caption: General workflow for in vivo evaluation of **NC-1300-B**.

## Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide. [1] However, even after treatment at a low pH, the compound and its degradation products retain pharmacological effects.[1]

## Conclusion

**NC-1300-B** is a potent proton pump inhibitor with significant antisecretory and gastroprotective effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole, with a potentially longer duration of action. The data presented in this guide provide a foundation for further research and development of **NC-1300-B** as a potential therapeutic agent for gastric acid-related disorders.

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